molecular formula C19H24N2 B5195839 N-benzhydryl-1-methylpiperidin-4-amine

N-benzhydryl-1-methylpiperidin-4-amine

Cat. No.: B5195839
M. Wt: 280.4 g/mol
InChI Key: KJKXPXOMQVTDGR-UHFFFAOYSA-N
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Description

N-benzhydryl-1-methylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring core, a common structural motif in bioactive molecules, which is substituted with both a methyl group and a benzhydryl group at the nitrogen atom. The benzhydryl (diphenylmethyl) moiety is a significant pharmacophore found in various therapeutic agents, including certain central nervous system (CNS) active compounds and histamine H1-receptor antagonists . This specific molecular architecture suggests potential for interaction with various biological targets. While the exact applications of this compound are defined by ongoing research, its structure indicates utility as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening . Researchers may employ this compound in the development of novel ligands for neurological targets or in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-benzhydryl-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-21-14-12-18(13-15-21)20-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXPXOMQVTDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-1-methylpiperidin-4-amine typically involves the reaction of benzhydryl chloride with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1-methylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

N-benzhydryl-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-benzhydryl-1-methylpiperidin-4-amine, highlighting differences in substituents, molecular weights, and synthesis approaches:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Notable Data
This compound -N(Benzhydryl), -1-CH₃ C₂₀H₂₆N₂ 294.44* Not explicitly described in evidence; inferred reductive amination N/A (Hypothetical)
1-Benzyl-N-methylpiperidin-4-amine -N(Benzyl), -1-CH₃ C₁₃H₂₀N₂ 204.32 Reductive amination of 1-benzyl-4-piperidone with methylamine NMR: δ 7.35–7.17 (10H, aromatic)
1-Benzylpiperidin-4-amine -N(Benzyl) C₁₂H₁₈N₂ 190.29 Sodium triacetoxyborohydride-mediated reductive amination MS: m/z 189 (base peak)
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine -N(Schiff base: 3,4-dimethoxybenzylidene), -N(Benzyl) C₂₂H₂₇N₃O₂ 339.48 Condensation of 4-amino-1-benzylpiperidine with 3,4-dimethoxybenzaldehyde ESI-MS: m/z 339 [M+H]⁺
1-Methylpiperidin-4-amine derivatives (e.g., from ) Variable aryl/heteroaryl groups Varies Varies Reductive amination with substituted benzylamines Anticancer activity noted

*Calculated based on structural formula.

Key Differences and Implications

  • Lipophilicity : The diphenylmethyl group increases logP values, improving membrane permeability but possibly reducing aqueous solubility .
  • Synthetic Complexity : Benzhydryl-containing compounds may require multistep synthesis compared to simpler analogues, as seen in the patent describing reductive amination with titanium(IV) isopropoxide for stereoselective products .
  • Biological Activity : Schiff base derivatives (e.g., ) exhibit distinct mechanisms, such as enzyme inhibition via imine formation, whereas secondary amines like this compound may act as direct receptor ligands .

Pharmacological and Stability Considerations

  • Enzyme Inhibition : Compounds like N-(3,4-dimethoxybenzylidene)-1-benzylpiperidin-4-amine (m/z 339 [M+H]⁺) show cholinesterase inhibition, suggesting that electronic effects from substituents (e.g., methoxy groups) modulate activity .
  • Stability: Storage conditions for piperidin-4-amine derivatives often require cool, dry environments to prevent degradation, as noted for N-allyl variants . The benzhydryl group’s hydrophobicity may necessitate formulation with solubilizing agents.

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